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molecular formula C27H37N3O3 B104202 Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate CAS No. 84268-23-5

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate

Cat. No. B104202
M. Wt: 451.6 g/mol
InChI Key: XQAABEDPVQWFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562085B1

Procedure details

Methyl 3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyhydrocinnamate (353 g, 1 mol), isooctanol (260 g, 2 mol, from Exxon) and dibutyltin oxide (0.5 g, 0.002 mol) are charged to a reaction flask and heated to 175° C. While heating to 175° C., a 300 mm Hg vacuum is applied. After holding at 175° C. for 30 minutes, the excess isooctanol is distilled by slowly reducing the pressure to <5 mm Hg. The desired product is cooled and discharged. The title compound is obtained in a yield of 451 g (100%) as a light yellow oil whose structure is verified by 1Hnmr and mass spectroscopy. The non-distilled product is analyzed by ICP (Inductively Coupled Plasma) for tin and is found to contain 170 ppm of tin.
Quantity
353 g
Type
reactant
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:10]2[CH:11]=[C:12]([CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=2[OH:22])[CH2:13][CH2:14][C:15]([O:17][CH3:18])=[O:16])[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12.[CH2:27](O)[CH2:28][CH2:29][CH2:30][CH2:31][CH:32](C)[CH3:33].C([Sn](=O)CCCC)CCC>>[N:1]1[N:2]([C:10]2[CH:11]=[C:12]([CH:19]=[C:20]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:21]=2[OH:22])[CH2:13][CH2:14][C:15]([O:17][CH2:18][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])=[O:16])[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=12

Inputs

Step One
Name
Quantity
353 g
Type
reactant
Smiles
N=1N(N=C2C1C=CC=C2)C=2C=C(CCC(=O)OC)C=C(C2O)C(C)(C)C
Name
Quantity
260 g
Type
reactant
Smiles
C(CCCCC(C)C)O
Name
Quantity
0.5 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While heating to 175° C.
DISTILLATION
Type
DISTILLATION
Details
the excess isooctanol is distilled
TEMPERATURE
Type
TEMPERATURE
Details
The desired product is cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1N(N=C2C1C=CC=C2)C=2C=C(CCC(=O)OCCCCCCCC)C=C(C2O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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